Tessaric acid

Description

Structure

3D Structure

Properties

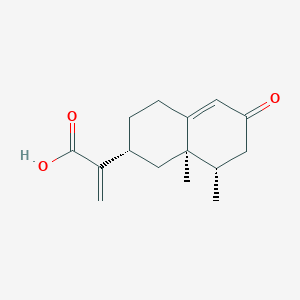

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18)/t9-,11+,15+/m0/s1 |

InChI Key |

GAWKUNMREBFQOL-ZVWUFJHRSA-N |

SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C |

Isomeric SMILES |

C[C@H]1CC(=O)C=C2[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)C |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Tessaric Acid: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring eremophilane-type sesquiterpene, has emerged as a molecule of interest due to its presence in medicinal plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, natural sources, and physicochemical properties of this compound. It details a representative experimental protocol for its isolation and presents quantitative data on its occurrence. Furthermore, this guide elucidates the known biological activity of this compound derivatives, specifically their role in inducing cell cycle arrest, and visualizes this signaling pathway.

Discovery and Natural Source

This compound was first discovered and isolated from the aerial parts of Tessaria absinthioides, a plant native to South America. The initial report of its discovery was published in the journal Phytochemistry in 1997.[1][2][3] This compound is a characteristic secondary metabolite of this plant, to the extent that it has been proposed as a species marker.[4]

Beyond Tessaria absinthioides, this compound has also been identified in other plant species, including Laggera alata and Pluchea sericea. Its natural occurrence is primarily within the Asteraceae family. The concentration of this compound in aqueous decoctions of Tessaria absinthioides has been quantified, with notable variability between different collections of the plant material.

Quantitative Data on this compound Content

| Plant Source | Plant Part | Extraction Method | This compound Concentration (µg/mL) | Reference |

| Tessaria absinthioides | Aerial Parts | Decoction | 29.80 - 559.50 | [4] |

Physicochemical Properties

This compound is a sesquiterpene with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Its chemical structure is characterized by an eremophilane skeleton.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 58142-10-2 |

| Melting Point | 154-155 °C |

| Boiling Point (Predicted) | 428.0 ± 45.0 °C |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ |

| pKa (Predicted) | 4.35 ± 0.11 |

Experimental Protocols

Plant Material Collection and Preparation

-

Collect the aerial parts of Tessaria absinthioides.

-

Air-dry the plant material at room temperature in a shaded, well-ventilated area.

-

Once fully dried, grind the plant material into a fine powder.

Extraction

Method A: Methanolic Extraction [5]

-

Reflux the ground aerial parts (1 kg) with methanol (3000 mL) for 30 minutes at 60°C.

-

Repeat the extraction process three times.

-

Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.

Method B: Steam Distillation (for volatile sesquiterpenes) [6][7][8][9]

-

Place fresh plant material in a distillation flask with water.

-

Heat the flask to generate steam, which will carry the volatile compounds from the plant material.

-

Condense the steam and collect the distillate, which will contain an oil layer rich in sesquiterpenes.

-

Separate the oil layer from the aqueous layer.

Isolation and Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.

Biological Activity and Signaling Pathways

Research has demonstrated that synthetic derivatives of this compound possess significant biological activity. Specifically, these derivatives have been shown to induce cell cycle arrest at the G2/M phase in various human solid tumor cell lines.[4] This finding suggests that this compound and its analogs may have potential as anticancer agents by interfering with the process of cell division.

The G2/M checkpoint is a critical control point in the cell cycle that ensures cells do not enter mitosis with damaged DNA. Arrest at this checkpoint can be triggered by various cellular stresses, including DNA damage, and often involves the modulation of cyclin-dependent kinase (CDK) activity.

Signaling Pathway Diagram

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Conclusion

This compound, a sesquiterpene primarily found in Tessaria absinthioides, represents a natural product with potential for further investigation in the field of drug discovery. Its derivatives have demonstrated a clear biological effect by inducing G2/M cell cycle arrest in tumor cells. Future research should focus on elucidating the precise molecular targets and mechanism of action of this compound to fully explore its therapeutic potential. The detailed methodologies provided in this guide offer a foundation for researchers to isolate and study this promising natural compound.

References

- 1. Tessaria absinthioides (Hook. & Arn.) DC. (Asteraceae) Decoction Improves the Hypercholesterolemia and Alters the Expression of LXRs in Rat Liver and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UHPLC–Q/Orbitrap/MS/MS Fingerprinting, Free Radical Scavenging, and Antimicrobial Activity of Tessaria absinthiodes (Hook. & Arn.) DC. (Asteraceae) Lyophilized Decoction from Argentina and Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes from Tessaria absinthioides [agris.fao.org]

- 4. This compound derivatives induce G2/M cell cycle arrest in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 7. Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation [scirp.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Biosynthesis of Tessaric Acid in Tessaria absinthioides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Tessaric acid, a significant sesquiterpene found in Tessaria absinthioides. Due to the limited specific research on the complete enzymatic sequence in this particular plant, this document presents a putative pathway based on established principles of sesquiterpene biosynthesis and the known chemistry of eudesmane-type compounds. It includes quantitative data from literature, detailed hypothetical experimental protocols for pathway elucidation, and a visual representation of the proposed metabolic route.

Introduction

Tessaria absinthioides (Hook. & Arn.) DC., a member of the Asteraceae family, is a plant species with a history of use in traditional medicine. Its secondary metabolome is rich in various bioactive compounds, including flavonoids, phenolic acids, and sesquiterpenes. Among these, this compound, a eudesmane-type sesquiterpene, has been identified as a notable constituent[1][2]. The biosynthesis of such terpenes is a complex process involving multiple enzymatic steps, starting from primary metabolites. Understanding this pathway is crucial for potential biotechnological applications, including the sustainable production of this and similar compounds for pharmaceutical development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway for sesquiterpenoid synthesis in plants, which can be divided into two main phases: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization and modification of the FPP backbone to yield the final product.

Phase 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of FPP can occur through two independent pathways in plants: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For sesquiterpene biosynthesis, the MVA pathway is generally the primary source of precursors.

Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS).

Phase 2: Cyclization and Modification of FPP

This phase involves the transformation of the linear FPP molecule into the characteristic bicyclic eudesmane skeleton of this compound, followed by a series of oxidative modifications.

-

Cyclization of FPP: The process is initiated by a sesquiterpene synthase (STS). This enzyme catalyzes the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement reactions to form a stable eudesmane cation.

-

Formation of a Eudesmane Intermediate: The eudesmane cation is then quenched by a water molecule to yield a hydroxylated eudesmane intermediate.

-

Oxidative Modifications: The eudesmane intermediate is further modified by a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases. These modifications are responsible for the introduction of the ketone and carboxylic acid functionalities present in this compound. The exact sequence of these oxidative steps is yet to be determined experimentally.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data

While specific quantitative data on the enzymatic steps of this compound biosynthesis are not available, studies have quantified the concentration of this compound in decoctions of Tessaria absinthioides. This information provides a valuable measure of the plant's capacity to produce this compound under specific conditions.

| Compound | Plant Material | Extraction Method | Analytical Method | Concentration (µg/mL) | Reference |

| This compound | Aerial parts of T. absinthioides | Decoction | UPLC-MS/MS | 276.50 ± 224.31 (mean of four collections) | [1] |

Note: The reported concentration is the mean and standard deviation across four different collections, indicating significant variability.

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound would require a combination of biochemical and molecular biology techniques. The following are detailed hypothetical protocols for key experiments.

1. Identification and Characterization of Sesquiterpene Synthase (STS)

-

Objective: To identify and characterize the enzyme responsible for the cyclization of FPP to the eudesmane skeleton.

-

Methodology:

-

Crude Enzyme Extraction:

-

Fresh young leaves of Tessaria absinthioides are frozen in liquid nitrogen and ground to a fine powder.

-

The powder is homogenized in an extraction buffer containing protease inhibitors and polyvinylpyrrolidone (to remove phenolic compounds).

-

The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

-

-

In Vitro Enzyme Assay:

-

The crude enzyme extract is incubated with the substrate, [1H]-labeled farnesyl pyrophosphate, in a reaction buffer.

-

The reaction is overlaid with hexane to trap volatile products.

-

After incubation, the hexane layer is collected, and the products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

-

-

Enzyme Purification and Identification:

-

The STS can be purified using a combination of chromatography techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography).

-

The purified protein can be subjected to SDS-PAGE, and the corresponding protein band can be excised and analyzed by LC-MS/MS for protein identification through peptide sequencing.

-

-

Gene Cloning and Heterologous Expression:

-

Based on the peptide sequences, degenerate primers can be designed to amplify the corresponding gene from a T. absinthioides cDNA library.

-

The full-length gene can then be cloned into an expression vector (e.g., in E. coli or yeast) for heterologous expression and functional characterization of the recombinant enzyme.

-

-

2. Identification of Modifying Enzymes (Cytochrome P450s and Dehydrogenases)

-

Objective: To identify the enzymes responsible for the oxidative modifications of the eudesmane backbone.

-

Methodology:

-

Microsome Isolation:

-

For the identification of P450s, which are membrane-bound enzymes, microsomes are isolated from T. absinthioides tissues by differential centrifugation.

-

-

In Vitro Assays with Microsomes:

-

The isolated microsomes are incubated with the eudesmane intermediate (produced by the characterized STS) in the presence of NADPH (as a cofactor for P450s).

-

The reaction products are extracted and analyzed by LC-MS to identify oxidized intermediates.

-

-

Transcriptome Analysis:

-

RNA sequencing (RNA-Seq) of tissues actively producing this compound can be performed to identify candidate genes encoding P450s and dehydrogenases that are highly expressed.

-

-

Functional Characterization:

-

Candidate genes are heterologously expressed (e.g., in yeast co-expressed with a P450 reductase), and the recombinant enzymes are assayed for their ability to convert the proposed intermediates in the pathway.

-

-

3. In Vivo Pathway Confirmation using Isotopic Labeling

-

Objective: To confirm the proposed pathway in living plant tissue.

-

Methodology:

-

Precursor Feeding:

-

Tessaria absinthioides plantlets or cell cultures are fed with stable isotope-labeled precursors (e.g., ¹³C-labeled mevalonate or ¹³C-glucose).

-

-

Metabolite Extraction and Analysis:

-

After a certain incubation period, metabolites are extracted from the plant material.

-

The extracts are analyzed by LC-MS and NMR spectroscopy to trace the incorporation of the isotopic label into the proposed intermediates and the final product, this compound.

-

-

Below is a workflow diagram for the elucidation of the this compound biosynthetic pathway.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Tessaria absinthioides is a complex process that likely involves a dedicated set of enzymes, including a sesquiterpene synthase and various modifying enzymes. While the complete pathway has not yet been experimentally elucidated, the proposed route provides a solid foundation for future research. The protocols outlined in this guide offer a roadmap for researchers to systematically unravel the enzymatic steps involved in the biosynthesis of this and other valuable eudesmane-type sesquiterpenes. A thorough understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these compounds for various applications in the pharmaceutical and other industries.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Tessaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid is a naturally occurring eudesmane-type sesquiterpenoid.[1] This class of compounds is known for its structural diversity and a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound has been identified as a significant constituent in various plants, notably Tessaria absinthioides and Pluchea sericea.[1] Its presence in plants with traditional medicinal uses suggests its potential as a bioactive compound worthy of further investigation for drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological context of this compound, along with proposed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a sesquiterpenoid carboxylic acid with a molecular formula of C₁₅H₂₀O₃. The systematic IUPAC name for this compound is 2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid.

Structural Features

The core of this compound is a bicyclic eudesmane skeleton. Key functional groups include a carboxylic acid, an α,β-unsaturated ketone within a cyclohexenone ring, and an exocyclic double bond conjugated with the carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| IUPAC Name | 2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid | PubChem |

| InChI | InChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18)/t9-,11+,15+/m0/s1 | PubChem |

| Canonical SMILES | C[C@H]1CC(=O)C=C2[C@@]1(C--INVALID-LINK--C(=C)C(=O)O)C | PubChem |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three chiral centers, leading to a specific three-dimensional arrangement of its atoms.

Absolute Configuration

The absolute configuration of the stereocenters in this compound has been determined as (2R, 8S, 8aR). This specific arrangement is essential for its interaction with biological targets. The stereochemical descriptors are defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Experimental Protocols

Proposed Isolation and Purification Protocol

-

Plant Material Collection and Preparation: Aerial parts of Tessaria absinthioides are collected, air-dried in the shade, and ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to maceration with a solvent of medium polarity, such as dichloromethane or a mixture of hexane and ethyl acetate, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

While a complete and assigned NMR dataset for this compound is not available in the reviewed literature, the following spectroscopic techniques are essential for its structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are crucial for the complete assignment of all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the carboxylic acid (O-H and C=O stretching), the α,β-unsaturated ketone (C=O stretching), and double bonds (C=C stretching).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems present in the molecule.

Biological Activity and Potential Applications

Specific signaling pathways modulated by pure this compound have not been extensively reported. However, decoctions of Tessaria absinthioides, where this compound is a major component, have shown cytotoxic and antioxidant activities.[2][3] Eudesmane sesquiterpenoids, as a class, are known to exhibit a variety of biological effects, suggesting that this compound may have potential therapeutic applications.

Visualization of Experimental Workflow

The following diagrams illustrate the proposed workflow for the isolation, characterization, and preliminary biological screening of this compound.

References

- 1. SESQUITERPENES FROM TESSARIA ABSINTHIOIDES - CONICET [bicyt.conicet.gov.ar]

- 2. Correlation Analysis Among the Chemical Composition and Cytotoxic and Antioxidative Activities of a Tessaria absinthioides Decoction for Endorsing Its Potential Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of cytotoxic and antitumoral properties of Tessaria absinthioides (Hook & Arn) DC, "pájaro bobo", aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tessaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tessaric acid, a sesquiterpenoid of interest for its potential biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound (Molecular Formula: C₁₅H₂₀O₃) are summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| Data not explicitly found in search results |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| Data not explicitly found in search results |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not explicitly found in search results |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following protocols are based on methods described for the analysis of this compound and related compounds.

NMR Spectroscopy

The ¹H-NMR spectrum of this compound has been previously described by Donadel et al. While the specific parameters from that study were not retrieved, a general protocol for acquiring NMR data for natural products is as follows:

Protocol:

-

Sample Preparation: A precisely weighed sample of isolated this compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H-NMR Acquisition: Standard proton NMR spectra are acquired. Typical parameters include a 90° pulse width, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found, the general procedure for obtaining an IR spectrum of a solid sample is as follows:

Protocol:

-

Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

The identification and quantification of this compound have been performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol (based on Pascual et al., 2023):

-

Chromatographic Separation:

-

System: An Acquity UPLC H-Class System.

-

Column: An Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

System: A Xevo TQD triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 650 L/h.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Physical and chemical properties of Tessaric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, a sesquiterpenoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental methodologies and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a sesquiterpene that has been isolated from plants of the Asteraceae family, notably Tessaria absinthioides[1][2][3]. While comprehensive experimental data for this compound is limited, its fundamental properties have been characterized. Furthermore, extensive research on the closely related and structurally analogous Tanzawaic acids provides valuable insights into its expected characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-((2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)acrylic acid | PubChem |

| CAS Number | 58142-10-2 | PubChem |

| Molecular Formula | C₁₅H₂₀O₃ | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| Calculated LogP | 2.89 | ChEMBL |

| Calculated Acidic pKa | 4.56 | ChEMBL |

Note: LogP and pKa values are computationally predicted and may not reflect experimental values.

Table 2: Spectroscopic Data for the Structurally Similar Tanzawaic Acid B

| Spectroscopic Data | Description |

| ¹H NMR | Data available from total synthesis studies. |

| ¹³C NMR | Data available from total synthesis studies. |

| Mass Spectrometry | Data available from total synthesis studies. |

Note: Specific spectral data can be found in the supporting information of the cited synthesis publications.

Experimental Protocols

Isolation and Purification

This compound can be isolated from the aerial parts of Tessaria absinthioides. A general procedure would involve:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with a solvent of medium polarity such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is confirmed using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon skeleton and the relative stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, extensive research on the closely related Tanzawaic acids and the broader class of sesquiterpene lactones provides strong evidence for its potential pharmacological effects.

Reported Biological Activities of Tanzawaic Acids and Related Compounds:

-

Anti-inflammatory Activity: Tanzawaic acid derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines[4][5][6]. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[4][5][6].

-

Antimicrobial and Antifungal Activity: Various Tanzawaic acids have demonstrated antibacterial, antimalarial, and antifungal properties[7][8].

-

Cytotoxic Activity: Some Tanzawaic acid derivatives have exhibited cytotoxic effects against various cancer cell lines[4][9].

-

Enzyme Inhibition: Tanzawaic acids A and B have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B)[5][10].

Potential Signaling Pathway Modulation

Sesquiterpene lactones are known to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer[11][12][13]. Based on the observed anti-inflammatory effects of Tanzawaic acids, a primary mechanism of action for this compound is likely the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including iNOS and COX-2.

The inhibitory effect of Tanzawaic acids on iNOS and COX-2 expression strongly suggests an upstream intervention in the NF-κB pathway. It is plausible that this compound, sharing the same structural core, acts in a similar manner.

Below is a diagram illustrating the proposed mechanism of action of this compound via the NF-κB signaling pathway.

Other potential signaling pathways that may be modulated by this compound, based on the activities of sesquiterpene lactones, include the MAPK (Mitogen-Activated Protein Kinase) and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathways, which are also involved in inflammation and cell proliferation[11][12][14][15]. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and cytotoxic agents. While experimental data on its physical and chemical properties are still emerging, the wealth of information on the structurally similar Tanzawaic acids provides a solid foundation for further investigation. The likely modulation of the NF-κB signaling pathway positions this compound as a compelling candidate for drug development efforts targeting inflammatory diseases and certain cancers. This technical guide serves as a starting point for researchers, and it is anticipated that future studies will further unravel the full therapeutic potential of this intriguing sesquiterpenoid.

References

- 1. mdpi.com [mdpi.com]

- 2. SESQUITERPENES FROM TESSARIA ABSINTHIOIDES - CONICET [bicyt.conicet.gov.ar]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards new antibiotics with the first artificial synthesis of tanzawaic acid b | EurekAlert! [eurekalert.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]

- 13. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Tessaric Acid: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Primarily isolated from plants of the Asteraceae family, such as Tessaria absinthioides, this bioactive molecule has demonstrated a range of biological activities, most notably in the realms of cancer and oxidative stress. Its chemical structure, characterized by a eudesmane skeleton, provides a unique scaffold for potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer and antioxidant properties, supported by available quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Anticancer Activity

The most extensively studied biological activity of this compound and its derivatives is their ability to inhibit the proliferation of cancer cells. Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in various human tumor cell lines.

Antiproliferative Effects and Cell Cycle Arrest

Semisynthetic derivatives of this compound have shown potent antiproliferative activities against a panel of human solid tumor cell lines. A key study demonstrated that these derivatives induce a prominent arrest of the cell cycle at the G2/M phase[1]. This disruption of the normal cell division cycle is a critical mechanism for inhibiting tumor growth. The damage inflicted on the cancer cells by these derivatives appears to be permanent, highlighting their potential as effective cytotoxic agents[1].

While the exact signaling pathway for this compound-induced G2/M arrest is not fully elucidated, the mechanism for other sesquiterpene lactones often involves the activation of DNA damage response pathways. These pathways can involve kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn activate downstream effectors such as p53 and Chk1/Chk2, ultimately leading to the inhibition of the Cdc25 phosphatase and the prevention of entry into mitosis.

Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Quantitative Data on Anticancer Activity

A study by León et al. (2009) investigated the in vitro antiproliferative activities of a series of analogs synthesized from this compound. The most potent analog demonstrated significant growth inhibition in the micromolar range across several human solid tumor cell lines.

| Cell Line | Cancer Type | GI50 (µM) of Most Potent Analog |

| A2780 | Ovarian Cancer | 1.9 - 4.5 |

| HBL-100 | Breast Cancer | 1.9 - 4.5 |

| HeLa | Cervical Cancer | 1.9 - 4.5 |

| SW1573 | Lung Cancer | 1.9 - 4.5 |

| T-47D | Breast Cancer | 1.9 - 4.5 |

| WiDr | Colon Cancer | 1.9 - 4.5 |

| Data summarized from León et al., 2009[1] |

Antioxidant Activity

This compound has also been identified as a significant contributor to the antioxidant properties of plant extracts. A study correlating the chemical composition of a Tessaria absinthioides decoction with its biological activities found that this compound was one of the key bioactive and chemical markers responsible for its antioxidant capacity.

Methods for Assessing Antioxidant Activity

The antioxidant potential of extracts containing this compound has been evaluated using standard in vitro assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants.

Other Potential Biological Activities

While research has predominantly focused on the anticancer and antioxidant effects of this compound, its chemical structure as a sesquiterpene lactone suggests the potential for other biological activities, which warrant further investigation.

-

Anti-inflammatory Activity: Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB. The potential of this compound to modulate inflammatory responses remains an area for future research.

-

Antimicrobial Activity: The antimicrobial potential of this compound is another unexplored area. Sesquiterpene lactones have been reported to exhibit activity against various bacteria and fungi.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized methodologies for the key experiments cited in the context of this compound's biological activities.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add various concentrations of the test compound (e.g., this compound derivatives) to the wells and incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) from the dose-response curves.

Workflow for the Sulforhodamine B (SRB) assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound has demonstrated promising biological activities, particularly as an anticancer and antioxidant agent. Its ability to induce G2/M cell cycle arrest in cancer cells makes it a valuable lead compound for the development of new chemotherapeutic agents. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Elucidating the precise molecular mechanisms: A deeper understanding of the signaling pathways modulated by this compound is crucial. This includes identifying its direct molecular targets and the downstream effectors that lead to cell cycle arrest and apoptosis.

-

In vivo studies: The efficacy and safety of this compound and its derivatives need to be evaluated in preclinical animal models of cancer.

-

Exploring other biological activities: Systematic investigation into the anti-inflammatory and antimicrobial properties of this compound could reveal new therapeutic applications.

-

Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of a broader range of this compound derivatives will help in identifying compounds with improved potency and selectivity.

References

Unveiling the Anti-inflammatory Potential of Stearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid, a saturated long-chain fatty acid, has emerged as a molecule of interest in the study of inflammatory processes. Traditionally viewed as a simple dietary fat, recent scientific investigations have revealed its capacity to modulate key inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory properties of stearic acid, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for inflammatory diseases.

Mechanisms of Anti-inflammatory Action

Stearic acid exerts its anti-inflammatory effects through a multi-faceted approach, influencing enzymatic activity and intricate signaling cascades within immune cells.

Inhibition of Cyclooxygenase-1 (COX-1)

One of the primary mechanisms by which stearic acid modulates inflammation is through the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of pro-inflammatory prostaglandins. Notably, this inhibitory action is not direct but occurs when stearic acid is in the form of its CoA ester, stearoyl-CoA. Studies have shown that while stearic acid itself has no effect on COX-1 or COX-2 activity, stearoyl-CoA selectively suppresses COX-1 activity without significantly affecting COX-2.[1] This selective inhibition of COX-1 suggests a potential for therapeutic applications with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulation of NF-κB and MAPK Signaling Pathways

Stearic acid has been demonstrated to influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. In models of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, stearic acid, as a component of purslane extract, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating these pathways.[2][3][4] The activation of the p38 MAPK pathway, a crucial component in macrophage-mediated inflammation, is a key target.[5]

Interestingly, the interaction of stearic acid with these pathways can be complex. In some contexts, particularly with intracellular accumulation, stearic acid can induce a TLR4/2-independent inflammatory response that leads to ER stress-mediated apoptosis in macrophages.[6][7][8] This suggests that the concentration and cellular localization of stearic acid are critical determinants of its downstream effects.

The diagram below illustrates the proposed mechanism of stearic acid in modulating the NF-κB signaling pathway.

Caption: Stearic acid modulation of the NF-κB signaling pathway.

The following diagram illustrates the involvement of stearic acid in the MAPK signaling cascade.

Caption: Stearic acid's influence on the MAPK signaling cascade.

Induction of CD11c Expression in Macrophages

Stearic acid has been shown to significantly induce the expression of CD11c in proinflammatory macrophages.[9] This effect is mediated through the activation of the nuclear retinoid acid receptor (RAR) and is dependent on the cytosolic expression of epidermal fatty acid-binding protein (E-FABP).[9] The upregulation of CD11c is associated with enhanced antigen presentation and pro-inflammatory functions of macrophages.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of stearic acid from various experimental models.

Table 1: Effect of Stearic Acid on Cytokine and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | Nitric Oxide (NO) Inhibition | Reference |

| Purslane Extract (rich in Stearic Acid) | 200 µg/mL | ~45 | ~50 | ~70 | Significant, dose-dependent | [3] |

Table 2: Effect of Stearic Acid on Pro-inflammatory Cytokine Production in Other Cell Types

| Cell Type | Treatment | Concentration | Cytokine | Effect | Reference |

| Human Aortic Endothelial Cells | Stearic Acid | < 50 µM | ICAM-1 | Increased expression | [10] |

| Human Aortic Endothelial Cells | Stearic Acid + Oleic Acid | 25 µM (Oleic Acid) | ICAM-1 | Inhibition of stearic acid-induced increase | [10] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Stearic Acid | 0.01-0.1 mM | - | Promoted cell differentiation | [11] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Stearic Acid | High concentrations | - | Inhibited cell viability, induced apoptosis and autophagy | [11] |

| Circulating Angiogenic Cells | Stearic Acid | 100 µM | IL-1β, IL-6, IL-8, MCP-1, TNF-α | Increased gene expression and secretion | [12] |

Table 3: In Vivo Anti-inflammatory Effects of Stearic Acid

| Animal Model | Treatment | Outcome | Reference |

| LPS-induced ulcerative enteritis in mice | Purslane Extract (rich in Stearic Acid) | Ameliorated body weight loss, reduced intestinal damage, and decreased TNF-α, IL-6, and IL-1β levels in the small intestine. | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of stearic acid.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of various compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Stearic acid (suspended in a suitable vehicle, e.g., 1% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles (26G)

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer stearic acid or the vehicle control orally or intraperitoneally at a predetermined dose.

-

After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

The following workflow diagram illustrates the carrageenan-induced paw edema experiment.

Caption: Workflow for the carrageenan-induced paw edema assay.

LPS-Stimulated RAW 264.7 Macrophages

This in vitro model is commonly used to study the effects of compounds on inflammatory responses in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Stearic acid (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β quantification

-

Reagents for Western blotting (antibodies against phosphorylated and total p38, JNK, ERK, and IκBα)

-

96-well and 6-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in culture plates at an appropriate density (e.g., 5 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of stearic acid or vehicle control for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours for cytokine and NO measurement).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

-

Western Blot Analysis: For signaling pathway analysis, lyse the cells after a shorter LPS stimulation time (e.g., 15-60 minutes). Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (p38, JNK, ERK, IκBα).

The workflow for the LPS-stimulated macrophage experiment is depicted below.

References

- 1. Stearic acid potently modulates the activity of cyclooxygenase-1, but not cyclooxygenase-2, in the form of its CoA ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti‐Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAPK Is Activated but Does Not Play a Key Role during Apoptosis Induction by Saturated Fatty Acid in Human Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stearic acid induces CD11c expression in proinflammatory macrophages via epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiproliferative Potential of Tessaric Acid: A Technical Guide for Cancer Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring sesquiterpene, has emerged as a compound of interest in oncology research due to the demonstrated antiproliferative properties of its derivatives. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the effects of this compound and its analogs on cancer cells. While direct research on this compound is sparse, this document consolidates the available data, outlines established experimental methodologies for its study, and proposes putative signaling pathways based on the known mechanisms of the broader class of sesquiterpene lactones. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in cancer.

Introduction

Sesquiterpene lactones are a large class of plant-derived secondary metabolites known for their diverse biological activities, including potent anti-inflammatory and anticancer effects. Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on cellular macromolecules, thereby modulating key signaling pathways. This compound, a member of this family, has been the subject of preliminary investigations, with its synthetic derivatives showing notable activity against various cancer cell lines. This guide will delve into the specifics of these findings and provide the technical framework for future research in this promising area.

Quantitative Data on Antiproliferative Activity

Table 1: Growth Inhibitory Activity of the Most Potent this compound Analog

| Cell Line | Cancer Type | IC50 Range (µM) |

| A2780 | Ovarian Carcinoma | 1.9 - 4.5 |

| HBL-100 | Breast Epithelial | 1.9 - 4.5 |

| HeLa | Cervical Carcinoma | 1.9 - 4.5 |

| SW1573 | Non-small Cell Lung Carcinoma | 1.9 - 4.5 |

| T-47D | Breast Carcinoma | 1.9 - 4.5 |

| WiDr | Colon Adenocarcinoma | 1.9 - 4.5 |

Data sourced from the abstract of "this compound derivatives induce G2/M cell cycle arrest in human solid tumor cell lines".[1]

Key Experimental Protocols

To facilitate further research into the antiproliferative effects of this compound, this section provides detailed, generalized protocols for the key experiments that would be employed in such a study.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3][4]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or its derivatives at the desired concentrations for the desired time periods.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

-

Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.[5][6][7]

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8][9]

Signaling Pathways and Visualizations

While the precise signaling pathways modulated by this compound have not yet been elucidated, the known mechanisms of other sesquiterpene lactones provide a strong basis for a hypothetical model.

Confirmed Effect: G2/M Cell Cycle Arrest

The primary reported effect of this compound derivatives is the induction of cell cycle arrest at the G2/M phase.[1] This suggests an interference with the cellular machinery that governs the transition from the G2 phase to mitosis.

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Putative Signaling Pathway of this compound

Based on the established mechanisms of other sesquiterpene lactones, this compound is hypothesized to exert its antiproliferative effects by modulating key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, and by inducing reactive oxygen species (ROS).

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antiproliferative effects of a novel compound like this compound.

Caption: General experimental workflow for studying antiproliferative effects.

Conclusion and Future Directions

The available evidence, though preliminary, suggests that this compound and its derivatives are promising candidates for further investigation as anticancer agents. The confirmed G2/M cell cycle arrest induced by a potent analog warrants a more in-depth exploration of the underlying molecular mechanisms. Future research should focus on:

-

Synthesis and Screening: Synthesizing a broader range of this compound derivatives and screening them against a larger panel of cancer cell lines to establish structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive studies involving Western blotting, immunoprecipitation, and potentially transcriptomic and proteomic analyses.

-

In Vivo Studies: Evaluating the efficacy and safety of the most potent this compound derivatives in preclinical animal models of cancer.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of determining the therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound derivatives induce G2/M cell cycle arrest in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. pubcompare.ai [pubcompare.ai]

Tessaric acid mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Tessaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpene, and its derivatives have emerged as compounds of interest in oncology research due to their antiproliferative properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human cancer cell lines. The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound and its derivatives, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved in the G2/M cell cycle arrest.

Antiproliferative Activity and G2/M Cell Cycle Arrest

Derivatives of this compound have been shown to exhibit significant antiproliferative activity against a panel of human solid tumor cell lines. The growth-inhibitory effects are dose-dependent, with the most potent analogs demonstrating activity in the low micromolar range.

Table 1: Antiproliferative Activity of the Most Potent this compound Analog [1]

| Cell Line | Cancer Type | Growth Inhibition Range (µM) |

| A2780 | Ovarian Carcinoma | 1.9-4.5 |

| HBL-100 | Breast Carcinoma | 1.9-4.5 |

| HeLa | Cervical Carcinoma | 1.9-4.5 |

| SW1573 | Non-small Cell Lung Carcinoma | 1.9-4.5 |

| T-47D | Breast Carcinoma | 1.9-4.5 |

| WiDr | Colon Carcinoma | 1.9-4.5 |

Cell cycle analysis of tumor cells treated with this compound derivatives reveals a significant accumulation of cells in the G2/M phase, indicating a block at this critical checkpoint.[1] This arrest is a permanent event, as determined by a "24+24 drug schedule," suggesting that the cellular damage or signaling alteration induced by these compounds is irreversible.[1]

Core Mechanism: G2/M Checkpoint Regulation

The G2/M checkpoint ensures that cells do not enter mitosis with damaged or incompletely replicated DNA. The transition from G2 to M phase is primarily regulated by the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. While the precise molecular targets of this compound derivatives within the G2/M checkpoint are still under investigation, the observed phenotype of G2/M arrest points towards the modulation of key regulators of this process.

Below is a diagram illustrating the key components of the G2/M checkpoint, which are potential targets for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro mechanism of action of this compound and its derivatives.

Antiproliferative Activity Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

-

Cell Culture: Human tumor cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: A range of concentrations of the this compound derivative is added to the wells. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for 48 hours.

-

Cell Viability Measurement:

-

The supernatant is removed, and cells are fixed with 10% trichloroacetic acid.

-

After washing, cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound dye is solubilized with 10 mM Tris base.

-

-

Data Analysis: The absorbance is read at 515 nm. The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound derivative at its GI50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining:

-

Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

-

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.

The following diagram illustrates the workflow for cell cycle analysis.

Future Directions

While the induction of G2/M cell cycle arrest is a confirmed mechanism of action for this compound derivatives, further research is required to elucidate the precise molecular interactions. Future studies should focus on:

-

Target Identification: Investigating the direct binding partners of this compound derivatives within the G2/M checkpoint machinery, such as CDK1, Cyclin B, CDC25, Wee1/Myt1, and PLK1.

-

Signaling Pathway Analysis: Examining the upstream and downstream signaling events affected by these compounds, including the DNA damage response pathways (ATM/ATR) and the spindle assembly checkpoint.

-

In Vivo Efficacy: Translating the in vitro findings to in vivo models to assess the therapeutic potential of this compound derivatives in a more complex biological system.

Conclusion

This compound and its derivatives represent a promising class of antiproliferative agents that act by inducing a permanent G2/M cell cycle arrest in human cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation of these compounds. A deeper understanding of their molecular mechanism of action will be crucial for their future development as potential cancer therapeutics.

References

Tessaric Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of tessaric acid and its derivatives as potential therapeutic agents. The information is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring sesquiterpene that has garnered interest for its potential biological activities. Research has primarily focused on the synthesis and evaluation of its derivatives for anticancer properties. This document summarizes the key findings related to the antiproliferative effects and mechanism of action of this compound analogs, provides detailed experimental protocols for relevant assays, and visualizes the known pathways and experimental workflows.

Antiproliferative Activity of this compound Derivatives

The primary therapeutic potential of this compound identified to date lies in the antiproliferative activity of its synthetic derivatives. A key study demonstrated that these compounds are effective against a range of human solid tumor cell lines.

In Vitro Efficacy

A series of analogs derived from this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The results from these studies are summarized in the table below.

| Cell Line | Cancer Type | Potency of Most Active Analog (GI₅₀) |

| A2780 | Ovarian Carcinoma | 1.9 - 4.5 µM |

| HBL-100 | Breast Carcinoma | 1.9 - 4.5 µM |

| HeLa | Cervical Carcinoma | 1.9 - 4.5 µM |

| SW1573 | Non-Small Cell Lung Carcinoma | 1.9 - 4.5 µM |

| T-47D | Breast Carcinoma | 1.9 - 4.5 µM |

| WiDr | Colon Adenocarcinoma | 1.9 - 4.5 µM |

Table 1: Summary of in vitro antiproliferative activity of the most potent this compound analog.[1]

Mechanism of Action: G2/M Cell Cycle Arrest

The antiproliferative effects of this compound derivatives have been attributed to their ability to induce cell cycle arrest at the G2/M phase.[1] This critical checkpoint prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. Further studies indicated that the damage inflicted on the cancer cells is permanent.[1] The precise molecular signaling pathways leading to this G2/M arrest by this compound derivatives have not been fully elucidated in the available literature. However, a general representation of the G2/M checkpoint is provided in the visualization section.

Experimental Protocols